

Environmental Fate and Mobility of Aldicarb in Groundwater: A Technical Guide

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Compound of Interest

Compound Name: Aldicarb

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Introduction

Aldicarb, a carbamate pesticide, has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties.[1][2][3][4] However, its high water solubility and mobility in soil pose a significant risk of groundwater contamination.[4][5][6][7] This technical guide provides an in-depth analysis of the environmental fate and mobility of **Aldicarb**, with a focus on its behavior in groundwater. The document details its physicochemical characteristics, degradation pathways, and the experimental protocols used to assess its environmental impact.

Physicochemical Properties

The environmental transport and partitioning of **Aldicarb** and its principal toxic metabolites, **Aldicarb** sulfoxide and **Aldicarb** sulfone, are largely governed by their physicochemical properties. A summary of these key parameters is presented in Table 1. The high water solubility and low octanol-water partition coefficient (Kow) of these compounds contribute to their potential for leaching into groundwater.[4][6][7]

Table 1: Physicochemical Properties of **Aldicarb** and its Primary Metabolites

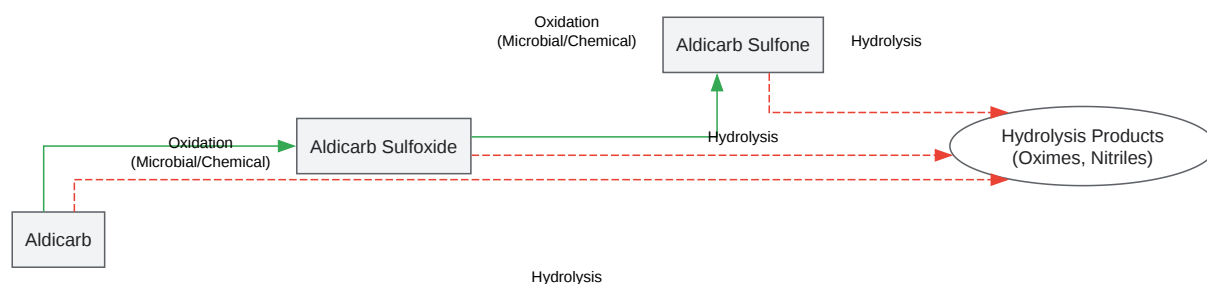
Property	Aldicarb	Aldicarb Sulfoxide	Aldicarb Sulfone
Chemical Formula	C ₇ H ₁₄ N ₂ O ₂ S	C ₇ H ₁₄ N ₂ O ₃ S	C ₇ H ₁₄ N ₂ O ₄ S
Molecular Weight (g/mol)	190.27	206.27	222.27
Water Solubility (mg/L)	6000 (at room temp) [5]	330,000	10,000 (at 20°C)[8]
Vapor Pressure (mm Hg)	2.9 x 10 ⁻⁵ (at 25°C)[9]	-	-
Log Octanol-Water Partition Coefficient (Log K _{ow})	1.13	-0.57	-0.69
Henry's Law Constant (atm·m ³ /mol)	4.17 x 10 ⁻⁹ (estimated)[8]	-	-

Environmental Fate and Degradation

The persistence and transformation of **Aldicarb** in the environment are influenced by a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the parent compound to **Aldicarb** sulfoxide and subsequently to **Aldicarb** sulfone. [6][10] Both of these metabolites are also of toxicological concern.[6] The ultimate breakdown of these carbamate compounds occurs through hydrolysis of the carbamate ester linkage, yielding less toxic oxime and nitrile derivatives.[11]

Degradation Pathways

The degradation of **Aldicarb** in soil and water is a multi-step process. Initially, microbial action and chemical oxidation convert **Aldicarb** to **Aldicarb** sulfoxide, which is then more slowly oxidized to **Aldicarb** sulfone.[6][10] Both **Aldicarb** and its sulfoxide and sulfone metabolites can undergo hydrolysis, which is a key detoxification step. The rate of these transformations is dependent on environmental factors such as temperature, pH, and microbial activity.[5]



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Figure 1: Aldicarb Degradation Pathway

Persistence in Soil and Groundwater

The persistence of **Aldicarb** and its metabolites is highly variable and site-specific. In surface soils, the half-life of **Aldicarb** is relatively short, often in the range of a few days to a couple of months, due to microbial degradation.[6] However, in the subsurface and in groundwater, where microbial activity is lower, these compounds can be significantly more persistent, with half-lives extending from weeks to several years, particularly in acidic conditions.[6]

Table 2: Degradation Half-life of **Aldicarb** and its Metabolites

Compound	Matrix	Half-life	Conditions
Aldicarb	Soil	1 to 15 days[9]	Aerobic, variable temperature and moisture
Aldicarb	Soil	2.7 days	Non-sterile soil[12]
Aldicarb	Soil	12.0 days	Sterile soil[12]
Aldicarb	Groundwater	62 - 1300 days	Anaerobic, pH 7.0-8.3[8]
Aldicarb Residues (Total)	Soil	0.5 to 2 months (DT50)	Field studies

Mobility in Soil and Groundwater

The mobility of **Aldicarb** and its degradation products in the subsurface is a critical factor in determining the potential for groundwater contamination. Their high water solubility and weak adsorption to soil particles contribute to their high mobility.

Soil Sorption and Leaching

The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and a higher potential for leaching. **Aldicarb** and its metabolites exhibit low Koc values, signifying their high mobility in soil.^[13] Leaching is particularly pronounced in sandy soils with low organic matter content.^[6]

Table 3: Soil Sorption Coefficients (Koc) of **Aldicarb** and its Metabolites

Compound	Koc (mL/g)	Mobility Potential
Aldicarb	8.2 - 37 ^[8]	High
Aldicarb Sulfoxide	13 - 48	High
Aldicarb Sulfone	10 - 32	High to Very High

Experimental Protocols

Standardized laboratory protocols are essential for accurately assessing the environmental fate and mobility of **Aldicarb**. The following sections detail the methodologies for key experiments.

Hydrolysis Rate Determination (Adapted from EPA OCSP 835.2120)

This protocol is designed to determine the rate of abiotic hydrolysis of **Aldicarb** and its metabolites as a function of pH.^[14]

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.^[14]
- Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding half of its water solubility.^[14]

- Incubation: Test solutions are incubated in the dark at a constant temperature (e.g., 25°C).
[15]
- Sampling: Aliquots are collected at predetermined time intervals.
- Analysis: The concentration of the test substance and any major degradation products are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
- Data Analysis: The hydrolysis rate constant and half-life are calculated assuming first-order kinetics.

Soil Sorption/Desorption (Adapted from OECD Guideline 106)

The batch equilibrium method is used to determine the soil adsorption/desorption coefficients (K_d and K_{oc}) of **Aldicarb** and its metabolites.[2][5][16]

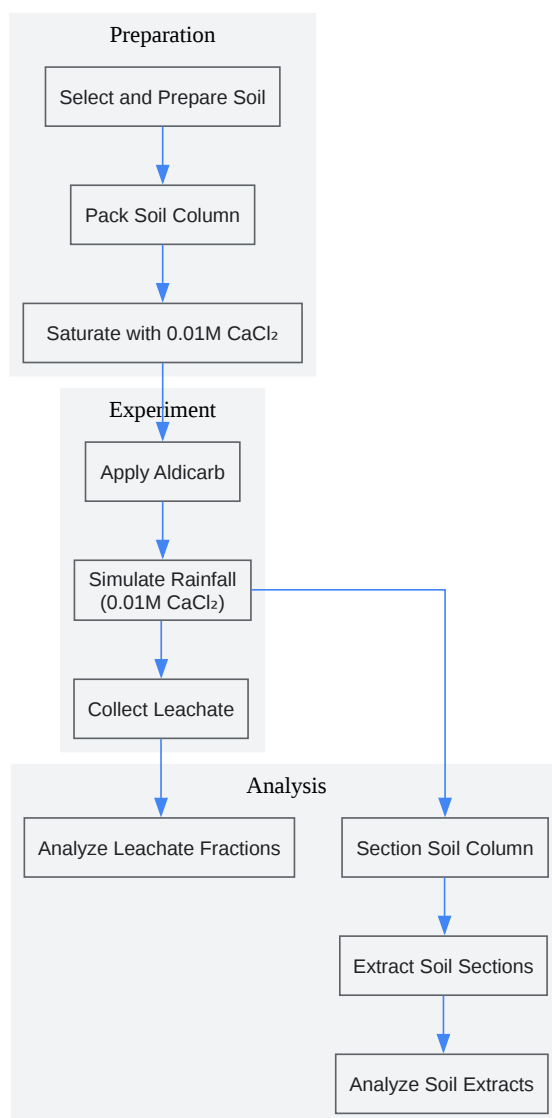
- Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved (<2 mm).[2][17]
- Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.[2]
- Adsorption Phase (Tier 2): A known mass of soil is equilibrated with a solution of the test substance in 0.01 M CaCl_2 . The suspensions are agitated for the predetermined equilibration time.[16]
- Separation and Analysis: The solid and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined.[16]
- Calculation of Adsorption Coefficients: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (K_d) and the organic carbon normalized adsorption coefficient (K_{oc}) are then calculated.

- Desorption Phase (Optional - Tier 3): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl_2 , and the suspension is re-equilibrated to determine the extent of desorption.[\[2\]](#)

Soil Column Leaching (Adapted from OECD Guideline 312)

This study simulates the leaching of **Aldicarb** and its metabolites through a soil profile.[\[1\]](#)[\[18\]](#)[\[19\]](#)

- Column Preparation: Glass or stainless steel columns (e.g., 30 cm length, 5 cm diameter) are uniformly packed with the selected soil to a bulk density representative of field conditions.[\[18\]](#)
- Soil Saturation: The soil columns are saturated with a 0.01 M CaCl_2 solution to establish steady-state flow.[\[18\]](#)
- Test Substance Application: A known amount of the radiolabeled test substance is applied to the surface of the soil column.
- Leaching: An artificial rainfall solution (0.01 M CaCl_2) is continuously applied to the top of the column at a constant flow rate for a defined period (e.g., 48 hours).[\[18\]](#)
- Leachate Collection and Analysis: The leachate is collected in fractions and analyzed for the parent compound and its degradation products.
- Soil Analysis: After the leaching period, the soil column is sectioned into segments, and each segment is extracted and analyzed to determine the distribution of the test substance and its metabolites within the soil profile.



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Figure 2: Soil Column Leaching Experimental Workflow

Analytical Methods

Accurate quantification of **Aldicarb** and its metabolites in environmental matrices is crucial for fate and mobility studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Sample Preparation

- **Water Samples:** Water samples can often be analyzed directly after filtration. For trace-level analysis, solid-phase extraction (SPE) using a graphite carbon sorbent can be used to concentrate the analytes.[\[20\]](#)
- **Soil Samples:** Soil samples are typically extracted with an organic solvent such as methanol or acetonitrile, followed by a cleanup step to remove interfering substances.[\[11\]](#)

HPLC with Post-Column Derivatization and Fluorescence Detection

This is a sensitive and specific method for the analysis of **Aldicarb** and its carbamate metabolites.

- **Chromatographic Separation:** The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of methanol and water.[\[21\]](#)
- **Post-Column Hydrolysis:** After separation, the column effluent is mixed with a sodium hydroxide solution and heated to hydrolyze the carbamate esters to methylamine.[\[21\]](#)
- **Derivatization:** The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[\[21\]](#)
- **Detection:** The fluorescent derivative is detected using a fluorescence detector.[\[21\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the determination of **Aldicarb** and its metabolites in complex matrices.

- **Chromatographic Separation:** Similar to the HPLC-fluorescence method, a C18 column is typically used for separation.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions of the analytes.

- Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for each analyte, providing a high degree of certainty in identification and quantification.[22][23]

Conclusion

The information presented in this technical guide highlights the significant potential for **Aldicarb** and its primary metabolites, **Aldicarb** sulfoxide and **Aldicarb** sulfone, to contaminate groundwater. Their high water solubility, low soil sorption, and persistence in subsurface environments are key contributing factors. Understanding the environmental fate and mobility of these compounds through the application of standardized experimental protocols and robust analytical methods is essential for accurate risk assessment and the development of effective management strategies to protect groundwater resources.

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- To cite this document: BenchChem. [Environmental Fate and Mobility of Aldicarb in Groundwater: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662136#environmental-fate-and-mobility-of-aldicarb-in-groundwater]

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